3-Ethynyl-4-isopropoxy-5-methoxy-1,1'-biphenyl
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Overview
Description
3-Ethynyl-4-isopropoxy-5-methoxy-1,1’-biphenyl is an organic compound with a complex structure that includes ethynyl, isopropoxy, and methoxy functional groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-isopropoxy-5-methoxy-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-isopropoxy-5-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
3-Ethynyl-4-isopropoxy-5-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-isopropoxy-5-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the isopropoxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-4-methoxy-1,1’-biphenyl: Lacks the isopropoxy group, which may affect its reactivity and interactions.
4-Isopropoxy-5-methoxy-1,1’-biphenyl: Lacks the ethynyl group, which may reduce its ability to participate in π-π stacking interactions.
3-Ethynyl-4-isopropoxy-1,1’-biphenyl: Lacks the methoxy group, which may affect its solubility and hydrogen bonding capabilities.
Uniqueness
3-Ethynyl-4-isopropoxy-5-methoxy-1,1’-biphenyl is unique due to the combination of its functional groups, which provide a balance of reactivity, solubility, and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-3-methoxy-5-phenyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-5-14-11-16(15-9-7-6-8-10-15)12-17(19-4)18(14)20-13(2)3/h1,6-13H,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRDVEYJUBCHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)C2=CC=CC=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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